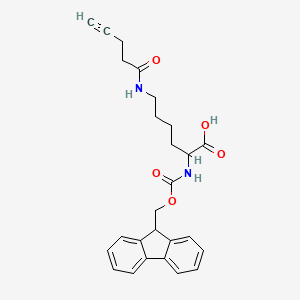
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Lys(pentynoyl)-OH is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentynoyl group. This compound is commonly used in peptide synthesis, particularly in the development of peptide-based materials and bioconjugates due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Fmoc group is introduced using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions . The pentynoyl group is then attached to the lysine side chain through an acylation reaction using pentynoic acid and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of Fmoc-L-Lys(pentynoyl)-OH follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-Lys(pentynoyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the lysine residue.
Click Chemistry: The pentynoyl group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
CuAAC Reactions: Copper(I) iodide (CuI) and sodium ascorbate in a mixture of water and tert-butanol are used for the cycloaddition reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-L-Lys(pentynoyl)-OH is used in the synthesis of complex peptides and peptide-based materials. Its ability to undergo click chemistry makes it valuable for creating bioconjugates and functionalized peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. The pentynoyl group allows for the attachment of various probes and tags, facilitating the investigation of biological processes .
Medicine
Fmoc-L-Lys(pentynoyl)-OH is employed in the development of peptide-based therapeutics and drug delivery systems. Its ability to form stable conjugates with drugs and targeting moieties enhances the efficacy and specificity of therapeutic agents .
Industry
In industrial applications, this compound is used in the production of peptide-based hydrogels and other materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of Fmoc-L-Lys(pentynoyl)-OH is primarily based on its ability to undergo specific chemical reactions, such as click chemistry, which allows for the formation of stable covalent bonds with various molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions . The pentynoyl group provides a reactive alkyne moiety that can be used for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Lys(azido)-OH: Similar to Fmoc-L-Lys(pentynoyl)-OH but contains an azido group instead of a pentynoyl group.
Fmoc-L-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of a pentynoyl group.
Uniqueness
Fmoc-L-Lys(pentynoyl)-OH is unique due to its combination of the Fmoc protecting group and the pentynoyl group, which allows for both protection during synthesis and functionalization through click chemistry. This dual functionality makes it a versatile tool in peptide synthesis and bioconjugation .
Eigenschaften
Molekularformel |
C26H28N2O5 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31) |
InChI-Schlüssel |
ZEXYNDUFTOOVKN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
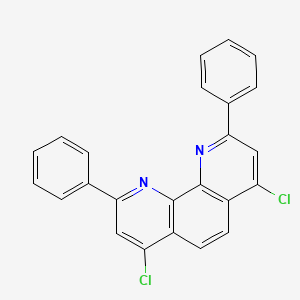
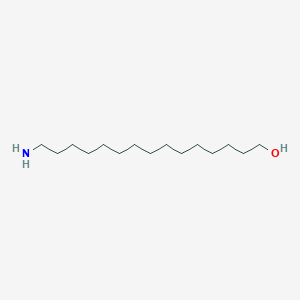
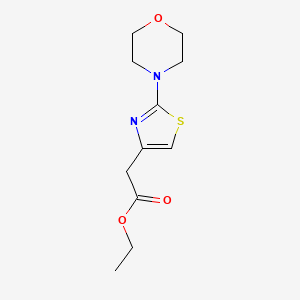
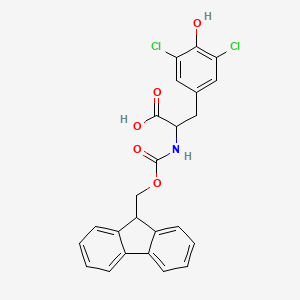
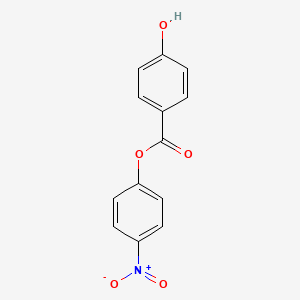
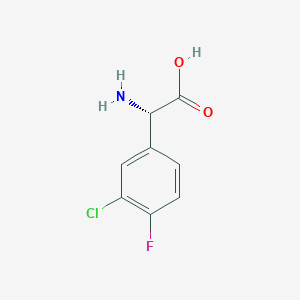
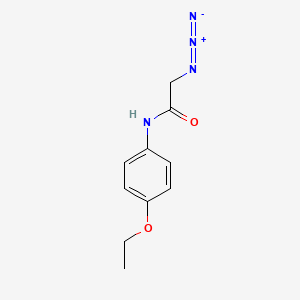

![2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B12509622.png)
![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
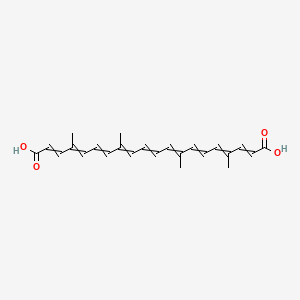
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
